molecular formula C21H21BrN2O5 B11069195 5-bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione

5-bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11069195
M. Wt: 461.3 g/mol
InChI Key: RMJXATAZZIQUER-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound with the molecular formula C21H21BrN2O5. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenoxybenzyl ether moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps. One common method includes the following steps:

    Bromination: Introduction of the bromine atom into the pyrimidinedione ring.

    Methylation: Addition of the methyl group to the pyrimidinedione ring.

    Etherification: Formation of the phenoxybenzyl ether moiety through a reaction between phenoxybenzyl alcohol and the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidinedione derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-methyl-2-heptanone: Another brominated compound with different structural features and applications.

    Methyl 5-bromo-1H-pyrrole-2-carboxylate: A brominated pyrrole derivative with distinct chemical properties.

Uniqueness

5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H21BrN2O5

Molecular Weight

461.3 g/mol

IUPAC Name

5-bromo-6-methyl-1-[2-[(4-phenoxyphenyl)methoxy]ethoxymethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H21BrN2O5/c1-15-19(22)20(25)23-21(26)24(15)14-28-12-11-27-13-16-7-9-18(10-8-16)29-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,23,25,26)

InChI Key

RMJXATAZZIQUER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1COCCOCC2=CC=C(C=C2)OC3=CC=CC=C3)Br

Origin of Product

United States

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